![molecular formula C17H12Cl2N2O2 B12885762 [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 75821-68-0](/img/structure/B12885762.png)
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group and a phenyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a dichlorophenyl group and a phenyl group.
Substitution Reactions: The dichlorophenyl and phenyl groups are introduced through substitution reactions, often involving halogenated precursors and appropriate nucleophiles.
Acetic Acid Introduction: The acetic acid moiety is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the design of new pharmaceuticals and bioactive molecules.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It is explored as a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. It is also used in the formulation of agrochemicals and other commercial products.
Mechanism of Action
The mechanism of action of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The compound’s structure allows it to bind to these targets effectively, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetic acid: Similar in structure but with a different substitution pattern on the pyrazole ring.
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]butyric acid: Similar structure with a butyric acid moiety.
Uniqueness
The uniqueness of [3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid lies in its specific substitution pattern and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
75821-68-0 |
|---|---|
Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-[3-(3,4-dichlorophenyl)-1-phenylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-7-6-11(8-15(14)19)17-12(9-16(22)23)10-21(20-17)13-4-2-1-3-5-13/h1-8,10H,9H2,(H,22,23) |
InChI Key |
QCDXAOWIGSYLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


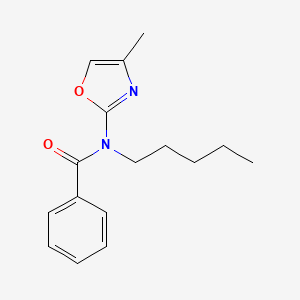
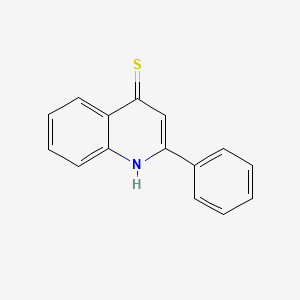
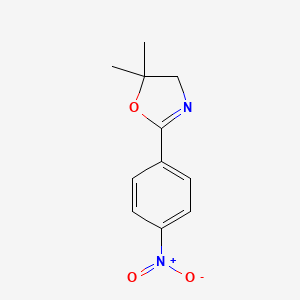
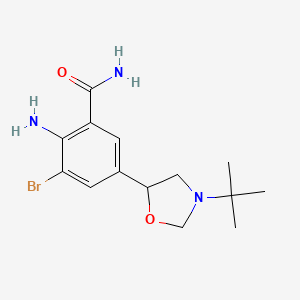
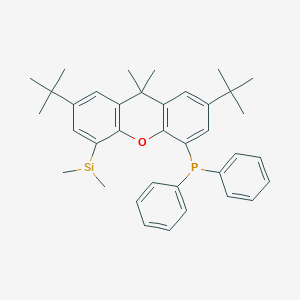



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)

![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)



